molecular formula C18H14N2O4 B1387028 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAS No. 1172841-07-4

3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Cat. No. B1387028
CAS RN: 1172841-07-4
M. Wt: 322.3 g/mol
InChI Key: IEPNPDNMSUMQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (MMPB) is a novel small molecule that has been gaining increasing attention from the scientific community due to its potential applications in various therapeutic fields. MMPB has been found to have a wide range of biochemical and physiological effects on cells, proteins, and enzymes, making it an attractive target for further research.

Scientific Research Applications

Environmental Science

This benzoic acid derivative can be used in environmental science to study degradation processes or as a tracer to monitor the environmental fate of similar compounds. Its stability and detectability make it suitable for such applications.

Each of these applications leverages the unique chemical structure of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid to fulfill specific research needs across various scientific disciplines. While the search results provided information on the compound’s availability and use as a reagent , the applications discussed above are extrapolated based on the typical roles similar compounds play in scientific research. It’s important to note that the actual use of this compound in each field would require further empirical research and validation.

properties

IUPAC Name

3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-14-5-7-15(8-6-14)24-17-10-9-16(19-20-17)12-3-2-4-13(11-12)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPNPDNMSUMQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 2
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 3
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 4
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 5
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 6
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

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